molecular formula C19H21N3O4S B2377401 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-54-0

3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2377401
CAS No.: 851807-54-0
M. Wt: 387.45
InChI Key: VQSFWZSPOCVJSN-UHFFFAOYSA-N
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Description

3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a unique combination of pyridine, imidazole, and trimethoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding sulfides or amines.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines

Scientific Research Applications

3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylmethylsulfanyl derivatives: These compounds share a similar structure but differ in the position of the pyridine ring.

    Imidazole derivatives: Compounds with variations in the imidazole ring or substituents can have different properties and applications.

    Trimethoxyphenyl derivatives: These compounds have the same trimethoxyphenyl group but different core structures.

Uniqueness

What sets 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-24-15-9-14(10-16(25-2)17(15)26-3)18(23)22-8-7-21-19(22)27-12-13-5-4-6-20-11-13/h4-6,9-11H,7-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSFWZSPOCVJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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